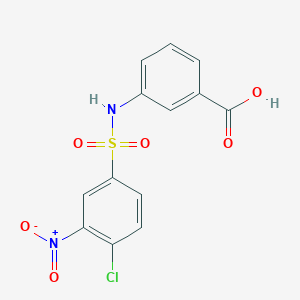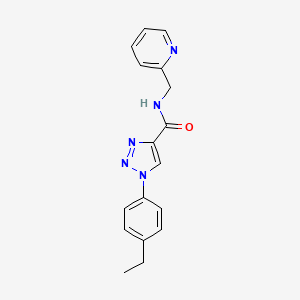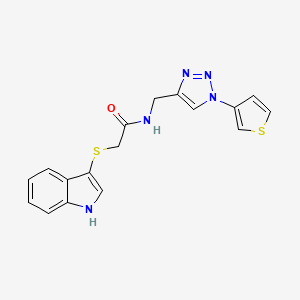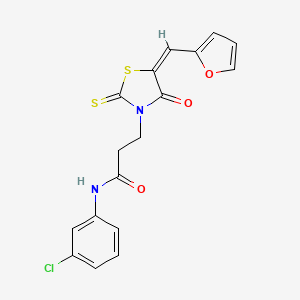![molecular formula C21H22FN9 B2906239 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380191-91-1](/img/structure/B2906239.png)
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, a diazepane ring, and a triazolopyridazine core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of 6-ethyl-5-fluoropyrimidine.
Diazepane Ring Formation: The next step involves the formation of the diazepane ring by reacting the pyrimidine derivative with appropriate amines under controlled conditions.
Triazolopyridazine Core Formation: The final step involves the cyclization reaction to form the triazolopyridazine core.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of antifungal and antibacterial drugs.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
作用机制
The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with nucleic acids or proteins involved in cell division and growth .
相似化合物的比较
1-(6-Ethyl-5-fluoropyrimidin-4-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds, such as:
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Triazolopyridazine Derivatives: Other derivatives of triazolopyridazine also exhibit similar biological activities and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological properties.
属性
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN9/c1-2-16-19(22)21(25-14-24-16)30-10-4-9-29(11-12-30)18-7-6-17-26-27-20(31(17)28-18)15-5-3-8-23-13-15/h3,5-8,13-14H,2,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLWJSKLEPHIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)
![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)

![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)

![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/new.no-structure.jpg)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2906172.png)

![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2906177.png)
